molecular formula C12H21Cl2N3 B12723261 Piperazine, 1-(6-(1-methylethyl)-2-pyridinyl)-, dihydrochloride CAS No. 120144-93-6

Piperazine, 1-(6-(1-methylethyl)-2-pyridinyl)-, dihydrochloride

Cat. No.: B12723261
CAS No.: 120144-93-6
M. Wt: 278.22 g/mol
InChI Key: ADCPCOCCADMHBU-UHFFFAOYSA-N
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Description

Piperazine, 1-(6-(1-methylethyl)-2-pyridinyl)-, dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a pyridinyl group substituted with an isopropyl group. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(6-(1-methylethyl)-2-pyridinyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the pyridinyl group to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperazines .

Scientific Research Applications

Piperazine, 1-(6-(1-methylethyl)-2-pyridinyl)-, dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of piperazine, 1-(6-(1-methylethyl)-2-pyridinyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction affects various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-(6-(1-methylethyl)-2-pyridinyl)-, dihydrochloride is unique due to the presence of the pyridinyl group substituted with an isopropyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

120144-93-6

Molecular Formula

C12H21Cl2N3

Molecular Weight

278.22 g/mol

IUPAC Name

1-(6-propan-2-ylpyridin-2-yl)piperazine;dihydrochloride

InChI

InChI=1S/C12H19N3.2ClH/c1-10(2)11-4-3-5-12(14-11)15-8-6-13-7-9-15;;/h3-5,10,13H,6-9H2,1-2H3;2*1H

InChI Key

ADCPCOCCADMHBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC=C1)N2CCNCC2.Cl.Cl

Origin of Product

United States

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